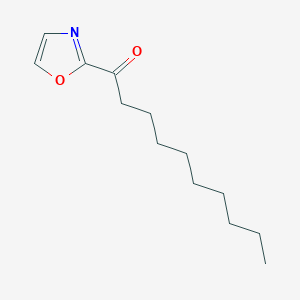
2-Decanoyloxazole
Übersicht
Beschreibung
2-Decanoyloxazole is a chemical compound with the molecular formula C13H21NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Further structural analysis would require more specific data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data .Wissenschaftliche Forschungsanwendungen
Plant Growth Research
2-Decanoyloxazole and its derivatives have been explored in plant growth research, focusing on their role as plant growth retardants. These compounds are applied in agriculture and horticulture, and they are increasingly used in physiological research. They serve as inhibitors of specific cytochrome P-450 dependent monooxygenases, providing valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This research shows connections to cell division, cell elongation, and senescence, highlighting the potential of this compound derivatives in understanding plant growth and development processes (Grossmann, 1990).
Corrosion Inhibition
Another scientific application of this compound derivatives is in the field of corrosion inhibition. The use of these compounds has been tested for the protection of mild steel in acidic environments. Their effectiveness as corrosion inhibitors was demonstrated through various assessments, including potentiodynamic, electrochemical impedance spectroscopy (EIS), and weight loss measurements. These studies have shown that this compound derivatives can act as mixed-type inhibitors, significantly reducing corrosion in certain conditions and providing insights into the mechanisms of corrosion protection (Moretti, Guidi, & Fabris, 2013).
Medicinal Chemistry
In medicinal chemistry, the this compound scaffold, along with related structures like 2-aminothiazoles, has been identified as an active pharmacophore. This core structure has been utilized in the development of new compounds with various therapeutic potentials, including anticancer, antitumor, antidiabetic, and anticonvulsant activities. The versatility and effectiveness of 2-aminothiazoles in drug discovery highlight the importance of this compound derivatives in designing new pharmacological agents (Das, Sikdar, & Bairagi, 2016).
Click Chemistry in Drug Discovery
This compound derivatives also find applications in click chemistry, a powerful tool in drug discovery. This approach involves highly reliable and practical chemical transformations, facilitating the synthesis of complex molecules. The 1,2,3-triazole formation, a common reaction in click chemistry, has been instrumental in creating bioactive molecules with high specificity and dependability. The versatility of click chemistry, exemplified by the use of triazole linkers, underscores the role of this compound derivatives in the rapid and efficient development of new drugs (Kolb & Sharpless, 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
These targets often include proteins, enzymes, and receptors that play crucial roles in various biochemical processes .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in the function of the target and subsequent biochemical effects . The specific interaction and resulting changes would depend on the nature of the target and the specific structure of the oxazole derivative.
Biochemische Analyse
Biochemical Properties
The nature of these interactions often depends on the specific structure and functional groups present in the oxazole derivative .
Cellular Effects
Oxazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These effects suggest that oxazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Drugs generally undergo phase I and phase II metabolic reactions, which involve various enzymes and cofactors .
Transport and Distribution
Drugs generally cross cell membranes through passive diffusion, facilitated passive diffusion, active transport, and pinocytosis .
Subcellular Localization
The localization of a compound within a cell can be predicted using deep learning models like DeepLoc 2.0 .
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-2-yl)decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-9-12(15)13-14-10-11-16-13/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLVFIMMXLQMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642039 | |
| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-42-4 | |
| Record name | 1-(1,3-Oxazol-2-yl)decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613697.png)










